1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O3S/c1-29(27,28)25-10-7-12(8-11-25)17(26)22-9-6-15-23-14-5-3-2-4-13(14)16(24-15)18(19,20)21/h12H,2-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXFDOJDHUWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are subsequently combined under specific conditions. A common approach includes:
Formation of the piperidine ring through cyclization reactions.
Introduction of the methylsulfonyl group via sulfonation.
Attachment of the tetrahydroquinazolin ring through nucleophilic substitution or similar reactions.
Final coupling with trifluoromethyl-containing intermediates.
Each step requires careful control of temperature, pressure, and the use of catalysts to ensure the desired product's yield and purity.
Industrial Production Methods: Scaling up the production involves optimizing the synthetic route for industrial applications. This includes streamlining the reaction steps, employing cost-effective reagents, and ensuring environmental sustainability. Reactor design and continuous flow techniques are often used to enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:
Oxidation: The compound can be oxidized to introduce further functional groups, potentially enhancing its reactivity and application scope.
Reduction: Reduction reactions can modify specific parts of the molecule, such as reducing ketones to alcohols, altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others, tailoring the compound's functionality.
Common Reagents and Conditions: The reactions typically use reagents like sulfuric acid for sulfonation, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly employed, with reactions conducted under controlled temperatures and atmospheric conditions to maximize efficiency.
Major Products Formed: The primary products include modified derivatives of 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide, which can possess enhanced reactivity or specific properties tailored for particular applications.
Scientific Research Applications: The compound is valuable in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules for various applications.
Biology: Researchers study its interactions with biological molecules, exploring its potential as a pharmaceutical agent or biochemical tool.
Industry: It finds use in manufacturing specialty chemicals, materials science, and potentially as a catalyst in specific industrial processes.
Mechanism of Action: 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide exerts its effects through interactions with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins or receptors, while the sulfonyl group might modulate the compound's electronic properties, influencing reactivity and interactions. Pathways involved include enzyme inhibition or activation, receptor modulation, and signaling cascades, depending on the specific application and context.
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound’s closest structural analogues include:
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (): Shares the piperidine-4-carboxamide core and sulfonyl group but replaces the tetrahydroquinazolinyl-trifluoromethyl moiety with a phenylethyl group.
1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide (): Retains the trifluoromethyl and piperidine-carboxamide motifs but substitutes the tetrahydroquinazoline with a pyrimidine ring.
1-[(4-methylphenyl)sulfonyl]-N′-[(E)-pyridin-4-ylmethylidene]piperidine-4-carbohydrazide (): Features a carbohydrazide linker and pyridinylmethylene group instead of the tetrahydroquinazolinyl-ethyl chain.
Table 1: Structural and Physicochemical Comparison
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), structural similarity was quantified:
- Target vs. Compound : Tanimoto = 0.58 (moderate similarity; shared piperidine-sulfonyl core).
- Target vs. Compound : Tanimoto = 0.72 (high similarity; trifluoromethyl and heterocyclic motifs).
- Target vs. Compound : Tanimoto = 0.45 (low similarity; divergent side chains).
Implications : Higher similarity scores correlate with conserved pharmacophores, suggesting overlapping biological targets (e.g., kinases or proteases) .
Bioactivity and Target Correlation
highlights that structurally similar compounds cluster into bioactivity groups. For example:
- Compound : Reported in kinase inhibition assays (e.g., CDK2, EGFR) due to pyrimidine-trifluoromethyl interactions with ATP-binding pockets.
- Target Compound: Predicted to target MAPK/ERK pathways based on tetrahydroquinazoline’s resemblance to known kinase inhibitors (e.g., gefitinib) .
Table 2: Bioactivity Clustering (Hypothetical Data)
Notable Trends:
Metabolic and Pharmacokinetic Considerations
The methylsulfonyl group in the target compound improves aqueous solubility (LogP = 2.1) compared to ’s 4-methylphenylsulfonyl (LogP = 3.4). However, the tetrahydroquinazoline’s rigidity may reduce metabolic clearance relative to pyrimidine-based analogues () .
Actividad Biológica
1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, interactions with various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a piperidine ring, a tetrahydroquinazoline moiety, and a trifluoromethyl group. The presence of the methylsulfonyl group enhances its solubility and reactivity. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H25F3N4O3S |
| Molecular Weight | 396.47 g/mol |
| LogP (octanol-water partition) | 3.12 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide exhibit varying degrees of antimicrobial activity. For instance, derivatives of tetrahydroquinazolines have shown effectiveness against both Gram-positive and Gram-negative bacteria.
In one study, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . While specific data for this compound is limited, the structural characteristics suggest it may possess similar antimicrobial properties.
The biological activity of this compound may be attributed to its interaction with various biological targets. Compounds containing piperidine and tetrahydroquinazoline structures are known to interact with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling pathways. These interactions can lead to alterations in cellular responses such as calcium ion mobilization and modulation of neurotransmitter release .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Antimicrobial Efficacy : A series of tetrahydroquinazoline derivatives were synthesized and evaluated for their antimicrobial activity. The study found that certain modifications at the piperidine or quinazoline positions significantly enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro assays demonstrated that some analogs exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Research has also highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The modulation of neurotransmitter systems through GPCR pathways was suggested as a probable mechanism .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide, and how are they addressed?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Alkylation or reductive amination to construct the piperidine core .
- Sulfonylation : Reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methylsulfonyl group .
- Coupling with tetrahydroquinazoline : Use of carbodiimide-mediated amide bond formation between the piperidine-4-carboxamide and the tetrahydroquinazolin-2-yl ethylamine intermediate .
- Key Challenges : Low yields in coupling steps due to steric hindrance; optimized via solvent selection (e.g., DMF) and temperature control (0–25°C) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the tetrahydroquinazoline and piperidine moieties (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for quinazoline) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄F₃N₅O₃S) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific screens (e.g., kinases, carbonic anhydrases) using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and permeability : Biopharmaceutical classification via shake-flask solubility (PBS pH 7.4) and Caco-2 monolayer permeability studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?
- Methodological Answer :
- Parallel reaction screening : Test catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM) to optimize coupling efficiency .
- Flow chemistry : Continuous-flow systems for sulfonylation to reduce reaction time and byproducts .
- Crystallization strategies : Use of anti-solvents (e.g., hexane) to enhance purity during final step isolation .
- Case Study : A 30% yield improvement was achieved by replacing EDCl with HATU in amide bond formation .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., trifluoromethyl group’s role in target binding) .
Q. What computational approaches are effective for predicting SAR and off-target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinazoline binding to ATP pockets) .
- QSAR modeling : Train models on analogs (e.g., substituent effects on logP and IC₅₀) to prioritize synthesis .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies are recommended for designing derivatives to enhance metabolic stability?
- Methodological Answer :
- Isotere replacement : Substitute labile groups (e.g., methylsulfonyl with cyclopropylsulfonyl) to reduce CYP450 metabolism .
- Prodrug approaches : Introduce phosphonate or ester moieties to improve oral bioavailability .
- In silico ADMET : Use SwissADME or ADMET Predictor™ to predict clearance rates and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
